N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide
CAS No.: 921518-50-5
Cat. No.: VC4439779
Molecular Formula: C13H8Cl2N2OS3
Molecular Weight: 375.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921518-50-5 |
|---|---|
| Molecular Formula | C13H8Cl2N2OS3 |
| Molecular Weight | 375.3 |
| IUPAC Name | N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2-thiophen-2-ylacetamide |
| Standard InChI | InChI=1S/C13H8Cl2N2OS3/c14-10-5-8(12(15)21-10)9-6-20-13(16-9)17-11(18)4-7-2-1-3-19-7/h1-3,5-6H,4H2,(H,16,17,18) |
| Standard InChI Key | FVICKOLVOOLWFB-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)CC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Introduction
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide is a heterocyclic compound that integrates thiazole and thiophene moieties. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis
The synthesis of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions:
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Formation of Thiazole Core: The thiazole ring is synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and thiourea derivatives.
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Substitution with Dichlorothiophene: The thiazole is functionalized with 2,5-dichlorothiophene using nucleophilic substitution or coupling reactions.
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Acetamide Derivatization: The final step involves acylation with thiophene-acetic acid derivatives to form the target compound.
Spectroscopic Characterization
The structural confirmation of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)-2-(thiophen-2-yl)acetamide can be achieved using the following techniques:
| Technique | Characteristic Peaks/Signals |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Signals for aromatic protons in the thiophene and thiazole rings; amide proton |
| Infrared Spectroscopy (IR) | Peaks for C=O (amide), C-S (thiazole/thiophene), and N-H stretches |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to m/z = 347 |
Applications and Future Directions
The compound's structure suggests potential applications in drug discovery:
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Pharmaceutical Development:
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Further studies could explore its efficacy as an antimicrobial or anticancer agent.
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Structure-Activity Relationship (SAR):
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Modifications at the dichlorothiophene or acetamide groups could enhance biological activity.
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Molecular Docking Studies:
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Computational methods can predict its binding affinity to biological targets such as enzymes or receptors.
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